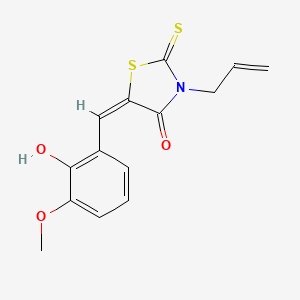![molecular formula C16H16BrNO B5012750 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone, also known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, the focus of
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
The use of this compound has been shown to cause various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, heart rate, and blood pressure. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, as well as serotonin to a lesser extent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone in lab experiments has several advantages. It is relatively easy to synthesize, and its effects are well-characterized. It is also a useful reference standard for analytical purposes. However, its use in lab experiments is limited by its potential for abuse and its lack of selectivity for dopamine and norepinephrine transporters.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders characterized by low levels of dopamine and norepinephrine. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Further research is needed to fully understand the effects and potential applications of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has scientific research applications, such as its use as a reference standard for analytical purposes. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to its stimulant effects. Its use in lab experiments is limited by its potential for abuse and lack of selectivity for dopamine and norepinephrine transporters. Future research on this compound may lead to new treatments for ADHD and other disorders, as well as a better understanding of the dopamine and norepinephrine systems in the brain.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone involves the reaction of 4-bromobenzaldehyde with 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone has been used in scientific research for various purposes. One of the main applications is its use as a reference standard for analytical purposes. It is used as a reference standard in forensic toxicology and drug testing to identify and quantify this compound in biological samples.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-3-2-4-15(11-12)18-10-9-16(19)13-5-7-14(17)8-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBOUDDCUPNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)

![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)
![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5012758.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5012770.png)